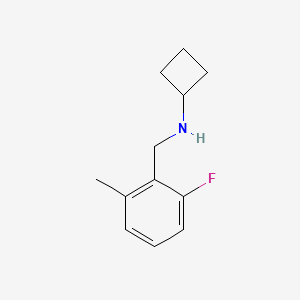

N-(2-Fluoro-6-methylbenzyl)cyclobutanamine

CAS No.:

Cat. No.: VC13755425

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FN |

|---|---|

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | N-[(2-fluoro-6-methylphenyl)methyl]cyclobutanamine |

| Standard InChI | InChI=1S/C12H16FN/c1-9-4-2-7-12(13)11(9)8-14-10-5-3-6-10/h2,4,7,10,14H,3,5-6,8H2,1H3 |

| Standard InChI Key | YZGKNVNTGDAHHM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)F)CNC2CCC2 |

| Canonical SMILES | CC1=C(C(=CC=C1)F)CNC2CCC2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Fluoro-6-methylbenzyl)cyclobutanamine features a cyclobutane ring directly bonded to a nitrogen atom, which is further connected to a 2-fluoro-6-methylbenzyl group. The fluorine atom at the ortho position and the methyl group at the para position on the aromatic ring introduce steric and electronic effects that influence its reactivity and binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-(2-Fluoro-6-methylbenzyl)cyclobutanamine |

| SMILES | CC1=C(C=CC=C1F)CNC2CCC2 |

The compound’s compact cyclobutane ring imposes conformational constraints, potentially enhancing selectivity for biological targets. The fluorine atom, a common bioisostere for hydrogen, improves metabolic stability and membrane permeability, while the methyl group modulates lipophilicity .

Synthesis and Characterization

The synthesis of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine typically involves a two-step process starting from 2-fluoro-6-methylbenzoic acid.

Step 1: Preparation of 2-Fluoro-6-methylbenzoyl Chloride

2-Fluoro-6-methylbenzoic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-fluoro-6-methylbenzoyl chloride, a key intermediate. This step requires anhydrous conditions and temperatures between 60–80°C to achieve yields exceeding 85%.

Step 2: Nucleophilic Substitution with Cyclobutanamine

The acyl chloride intermediate undergoes nucleophilic substitution with cyclobutanamine in the presence of a base like triethylamine. The reaction proceeds at room temperature in dichloromethane, yielding the final product after purification via column chromatography.

Table 2: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Reaction Temperature | 20–25°C (Step 2) |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Yield | 70–75% |

| Purity (HPLC) | >95% |

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. The ¹⁹F NMR spectrum typically shows a singlet near -110 ppm, confirming the fluorine atom’s presence.

Biological Mechanism of Action

The compound’s mechanism is hypothesized to involve dual interactions:

-

Hydrogen Bonding: The fluorine atom forms hydrogen bonds with polar residues in target proteins, stabilizing ligand-receptor complexes .

-

Steric Effects: The methyl group and cyclobutane ring create steric hindrance, potentially preventing off-target binding.

In silico studies using molecular docking suggest affinity for G protein-coupled receptors (GPCRs) and ion channels, though experimental validation is pending .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification: Use CRISPR-Cas9 screens to identify primary biological targets.

-

Analog Synthesis: Explore derivatives with modified cyclobutane rings or alternative halogen substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume